

A Technical Guide to 24:0 Lyso PC-d4 for Lipidomics Research

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Compound of Interest

Compound Name: 24:0 Lyso PC-d4

Cat. No.: B12416135

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **24:0 Lyso PC-d4** (Lignoceroyl Lysophosphatidylcholine-d4), a critical internal standard for lipidomics research. This document details its biochemical significance, supplier information, analytical methodologies, and its role in cellular signaling pathways.

Introduction to 24:0 Lyso PC-d4

1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine, with a deuterated lignoceric acid chain (24:0-d4), is a stable isotope-labeled lysophospholipid. Its primary application in lipidomics is as an internal standard for the accurate quantification of its non-labeled counterpart, 24:0 Lyso PC, and other very-long-chain lysophosphatidylcholines using mass spectrometry.^[1] The incorporation of deuterium atoms results in a mass shift, allowing for its distinction from the endogenous analyte while maintaining similar chemical and physical properties, which is crucial for correcting for sample loss during preparation and for variations in instrument response.

Sourcing and Specifications of 24:0 Lyso PC-d4

Several reputable suppliers offer high-purity **24:0 Lyso PC-d4** for research purposes. The table below summarizes key product specifications from prominent vendors to aid in the selection of the most suitable material for your experimental needs.

Supplier	Catalog Number	Formula	Molecular Weight (g/mol)	CAS Number	Purity	Storage Conditions
BroadPharm	BP-41079	C ₃₂ H ₆₂ D ₄ N O ₇ P	611.8	2483831-13-4	>98%	-20°C
MedchemExpress	HY-139366S	C ₃₂ H ₆₂ D ₄ N O ₇ P	611.87	Not Specified	>98%	-20°C (3 years), 4°C (2 years)
Cambridge Isotope Laboratories, Inc.	DLM-10497	C ₃₂ H ₆₂ D ₄ N O ₇ P	611.87	2483831-13-4	98% (Isotopic)	-20°C
Eurisotop	DLM-10497	C ₃₂ H ₆₂ D ₄ N O ₇ P	611.87	2483831-13-4	98% (Chemical)	-20°C

Experimental Protocol: Quantification of 24:0 Lyso PC by LC-MS/MS

The following protocol outlines a typical workflow for the quantification of 24:0 Lyso PC in biological samples, such as plasma or serum, using **24:0 Lyso PC-d4** as an internal standard.

Lipid Extraction from Plasma/Serum

A simple and efficient single-solvent extraction method is often sufficient for the analysis of lysophospholipids.[2]

Materials:

- Human plasma or serum
- Methanol (LC-MS grade)
- **24:0 Lyso PC-d4** internal standard solution (in methanol)
- Microcentrifuge tubes

- Vortex mixer
- Centrifuge

Procedure:

- To a microcentrifuge tube, add a known volume of plasma or serum (e.g., 10 μ L).
- Add a precise amount of the **24:0 Lyso PC-d4** internal standard solution. The amount should be chosen to be within the linear range of the assay.
- Add ice-cold methanol to the sample. A common ratio is 1:10 (sample to methanol).
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate the mixture on ice for 10 minutes.
- Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant, which contains the extracted lipids, to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions (Representative):

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid
- Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes. The exact gradient will need to be optimized for the specific column and instrument.
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 40-50°C
- Injection Volume: 5-10 µL

MS/MS Conditions (Representative):

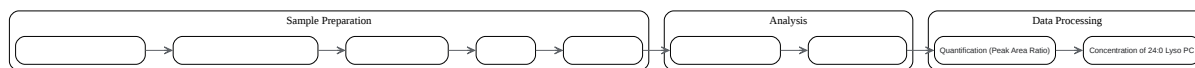
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - 24:0 Lyso PC: m/z 608.5 -> 104.1^[3]
 - **24:0 Lyso PC-d4** (Internal Standard): m/z 612.5 -> 104.1
- Collision Energy and other source parameters: These will need to be optimized for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantification

The concentration of 24:0 Lyso PC in the sample is determined by calculating the peak area ratio of the endogenous analyte to the deuterated internal standard. A calibration curve is constructed using known concentrations of a non-deuterated 24:0 Lyso PC standard spiked with a constant amount of the **24:0 Lyso PC-d4** internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of 24:0 Lyso PC using a deuterated internal standard.



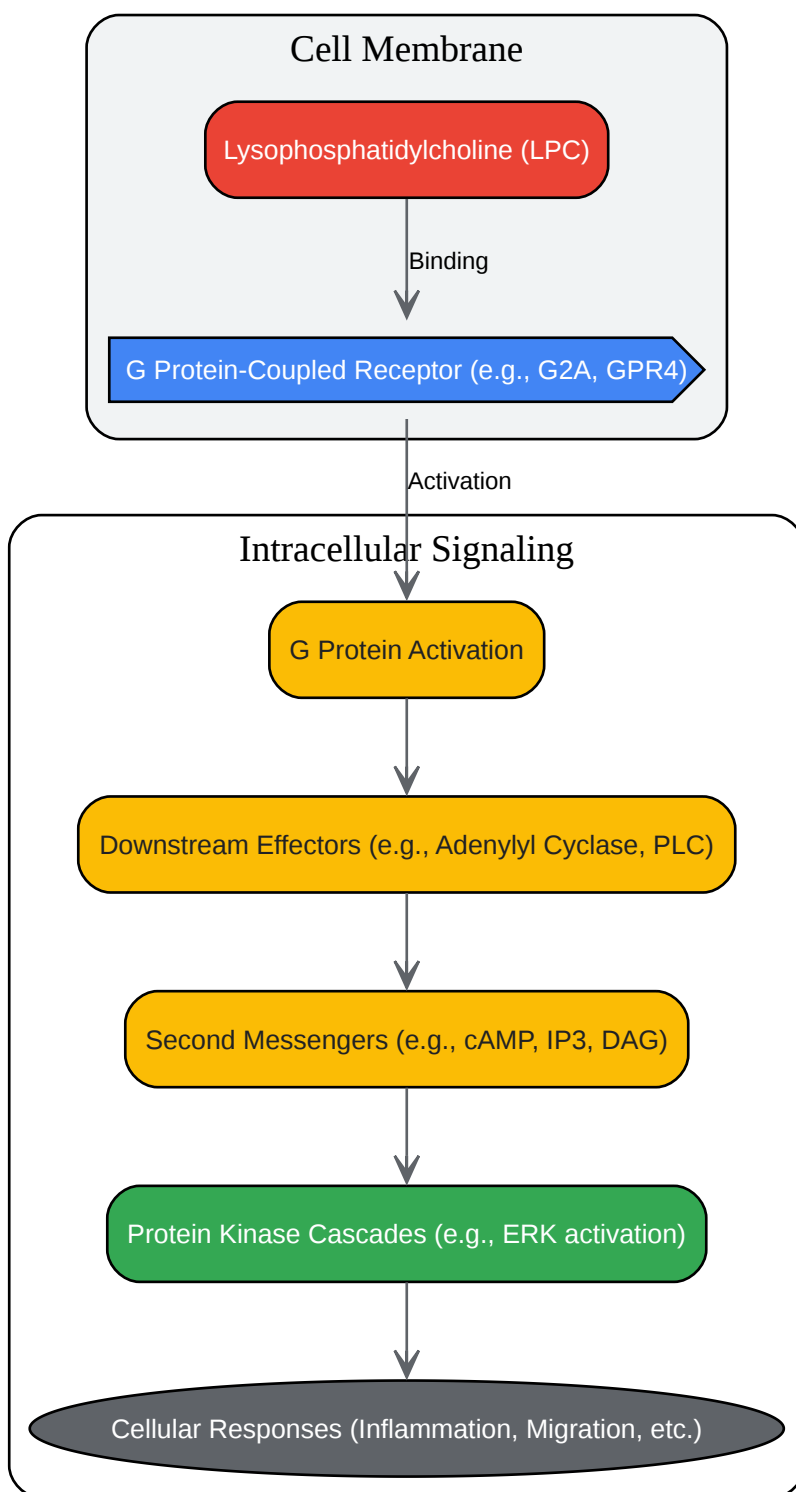
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Caption: Workflow for 24:0 Lyso PC quantification.

Role in Cellular Signaling

Lysophosphatidylcholines (LPCs), including very-long-chain species, are not merely metabolic intermediates but also act as signaling molecules.^{[4][5]} They can exert their effects by interacting with specific G protein-coupled receptors (GPCRs), such as G2A and GPR4, on the cell surface.^{[4][5]} The binding of LPC to these receptors can initiate a cascade of intracellular events.

The diagram below illustrates a generalized signaling pathway initiated by LPC. While the specific downstream effects can be cell-type dependent, a common pathway involves the activation of G proteins, leading to the modulation of downstream effectors like adenylyl cyclase or phospholipase C, and ultimately influencing cellular processes such as inflammation, cell migration, and apoptosis.^{[4][6][7]}



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Caption: Generalized LPC signaling pathway.

Conclusion

24:0 Lyso PC-d4 is an indispensable tool for researchers in the field of lipidomics, enabling precise and accurate quantification of its endogenous counterpart. Understanding the appropriate experimental protocols and the biological context of very-long-chain lysophosphatidylcholines is crucial for advancing our knowledge of their roles in health and disease. This guide provides a foundational framework for the effective utilization of **24:0 Lyso PC-d4** in lipidomics research.

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